Dihydrofolate Reductase (DHFR) Inhibition Profile: Lack of Activity as a Key Differentiator
N-[3-(1-hydroxyethyl)phenyl]acetamide exhibits exceptionally weak inhibition of dihydrofolate reductase (DHFR) from rat liver, with an IC50 value greater than 100,000 nM (100 µM) [1]. In contrast, the classical antifolate drug methotrexate (MTX), a potent DHFR inhibitor used as a therapeutic agent, demonstrates an IC50 of approximately 2.5 nM against the same rat liver enzyme [2]. This represents a greater than 40,000-fold difference in inhibitory potency. This stark contrast positions N-[3-(1-hydroxyethyl)phenyl]acetamide not as a DHFR inhibitor but rather as a valuable negative control or an inert scaffold in antifolate drug discovery programs.
| Evidence Dimension | DHFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | > 100,000 nM |
| Comparator Or Baseline | Methotrexate: 2.5 nM |
| Quantified Difference | > 40,000-fold weaker inhibition |
| Conditions | Rat liver dihydrofolate reductase enzyme inhibition assay |
Why This Matters
This data definitively classifies the compound as a non-inhibitor of DHFR, enabling its informed use as a negative control or an inactive scaffold, thereby preventing misinterpretation of results in antifolate drug discovery assays.
- [1] BindingDB. (n.d.). BDBM50404473 (CHEMBL150700): IC50 > 100,000 nM for rat liver dihydrofolate reductase. View Source
- [2] Graffner-Nordberg, M., Marelius, J., Ohlsson, S., et al. (2000). Computational Predictions of Binding Affinities to Dihydrofolate Reductase: Synthesis and Biological Evaluation of Methotrexate Analogues. Journal of Medicinal Chemistry, 43(21), 3852-3861. View Source
